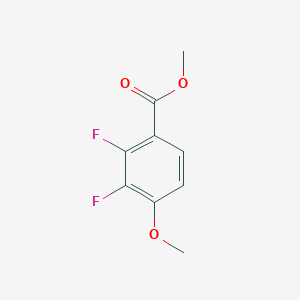

Methyl 2,3-difluoro-4-methoxybenzoate

Overview

Description

“Methyl 2,3-difluoro-4-methoxybenzoate” is a chemical compound with the molecular formula C9H8F2O3 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of “Methyl 2,3-difluoro-4-methoxybenzoate” involves several steps. One method involves the use of iodomethane, 2,3-difluoro-4-hydroxybenzoic acid, lithium carbonate, and N,N-dimethylformamide . The reaction mixture is stirred at 40° C for 12 hours, then poured into water and extracted with EtOAc .Molecular Structure Analysis

The molecular structure of “Methyl 2,3-difluoro-4-methoxybenzoate” consists of a benzoate core with two fluorine atoms and one methoxy group attached . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis

“Methyl 2,3-difluoro-4-methoxybenzoate” can participate in various chemical reactions. For instance, it can undergo difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .Physical And Chemical Properties Analysis

“Methyl 2,3-difluoro-4-methoxybenzoate” has a molecular weight of 202.15 . Other physical and chemical properties such as boiling point, density, and solubility can be determined using standard laboratory techniques .Scientific Research Applications

Thermochemical Properties

The study by Flores et al. (2019) provides a detailed thermochemical analysis of methyl n-methoxybenzoates, including structural and thermochemical properties through both experimental and computational approaches. This includes combustion and vaporization enthalpies, as well as standard molar enthalpies of formation. Their work emphasizes the importance of understanding the thermochemical behavior of compounds like Methyl 2,3-difluoro-4-methoxybenzoate for applications in materials science and chemical engineering. (Flores et al., 2019)

Photophysical Behavior

Santra et al. (2019) investigated the photophysical behavior of DFHBI derivatives, including fluorogenic molecules that illuminate the Spinach RNA Aptamer. Their findings highlight how the fluorescence of DFHBI-type molecules is highly dependent on the pH of the medium and solvent-specific interactions. This research may guide the development of fluorescent probes and sensors incorporating Methyl 2,3-difluoro-4-methoxybenzoate or its derivatives for biomedical imaging and analytical chemistry applications. (Santra et al., 2019)

Organic Synthesis

Chen Bing-he (2008) discussed the synthesis of Methyl 4-Bromo-2-methoxybenzoate, providing insight into methodologies that could be applied to the synthesis of Methyl 2,3-difluoro-4-methoxybenzoate. This study presents a stepwise approach, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving high yields and purity. Such synthetic pathways are crucial for the production of intermediates in pharmaceuticals and organic materials. (Chen Bing-he, 2008)

Mechanism of Action

Target of Action

It’s known that similar compounds often target enzymes or receptors involved in biochemical pathways .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can affect its interaction with its targets .

Biochemical Pathways

Similar compounds are known to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

Similar compounds have been reported to exhibit fast absorption, high systemic clearance, a short half-life, and favourable oral bioavailability .

Result of Action

The compound’s interactions with its targets and its participation in biochemical pathways can lead to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2,3-difluoro-4-methoxybenzoate. These factors can include temperature, pH, and the presence of other compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2,3-difluoro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVVAHZRHQXXGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Dimethylamino)-5-nitrophenyl]methanol](/img/structure/B3271267.png)

![N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3271270.png)